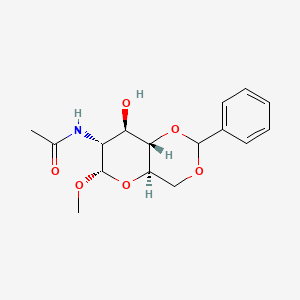

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside is a complex and multifaceted biomedical compound known for its antitumor and antiviral properties. This compound is widely used in the study of cancer and viral infections due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside involves several steps. One common method includes the use of halide ion-promoted glycosidation. This process involves methanol and the disaccharide bromide derived from methyl 2-azido-3-O-(2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-1-thio-β-D-galactopyranoside .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride.

Substitution: Substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cellular processes and interactions.

Medicine: Investigated for its antitumor and antiviral properties, making it a candidate for drug development.

Industry: Utilized in the production of pharmaceuticals and other biologically active compounds

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its antitumor and antiviral effects. The exact molecular targets and pathways are still under investigation, but its ability to disrupt cellular functions is well-documented.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside

- Methyl 2-acetamido-2-deoxy-a-D-galactopyranoside

Uniqueness

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside is unique due to its specific benzylidene protection at the 4,6 positions, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and medicine.

Biological Activity

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (commonly referred to as MABG) is a synthetic monosaccharide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MABG, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MABG is characterized by its unique chemical structure, which includes an acetamido group and a benzylidene moiety. The molecular formula is C₁₃H₁₅NO₅, and it has a molecular weight of 281.26 g/mol. The compound is typically synthesized through various chemical methods that involve the protection and modification of glucopyranose derivatives.

Mechanisms of Biological Activity

MABG exhibits several biological activities that make it a compound of interest in medicinal chemistry. Key mechanisms include:

- Antimicrobial Activity : MABG has been shown to possess antimicrobial properties against various bacterial strains. Its effectiveness stems from its ability to disrupt bacterial cell wall synthesis and function.

- Antiviral Properties : Research indicates that MABG may inhibit viral replication, particularly in RNA viruses, by interfering with viral glycoprotein synthesis.

- Anti-inflammatory Effects : Preliminary studies suggest that MABG can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings and Case Studies

A review of the literature reveals several studies exploring the biological activities of MABG:

- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests against strains such as E. coli and Staphylococcus aureus .

- Mechanistic Insights : In vitro assays have shown that MABG affects bacterial cell membrane integrity, leading to increased permeability and cell lysis. This was evidenced by electron microscopy analysis revealing morphological changes in treated bacteria .

- Therapeutic Applications : A case study involving a synthetic pathway for MABG indicated its potential use as an intermediate in the synthesis of more complex glycosidic drugs with enhanced bioactivity .

Table 1: Summary of Biological Activities of MABG

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Modulation of cytokine production |

Table 2: Comparative Analysis with Related Compounds

Properties

Molecular Formula |

C16H21NO6 |

|---|---|

Molecular Weight |

323.34 g/mol |

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

InChI |

InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13-,14-,15?,16+/m1/s1 |

InChI Key |

XCDVOAZVARITEI-ULFACSLRSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC)O |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.